Bienvenue dans la boutique en ligne BenchChem!

KLH45

DDHD2 hereditary spastic paraplegia triglyceride hydrolase

KLH45 (CAS 1632236-44-2) is the definitive tool compound for acute pharmacological inhibition of DDHD2, providing >95% target inactivation at 25 nM with no cross-reactivity against DDHD1. Unlike pan-lipase inhibitors, KLH45 selectively recapitulates DDHD2−/− brain triglyceride accumulation in vivo and enables clean competitive ABPP validation. Its inactive analog KLH40 serves as an essential negative control for verifying on-target effects. Procure KLH45 to ensure unambiguous, reproducible data in your brain lipid metabolism and hereditary spastic paraplegia research.

Molecular Formula C24H25F3N4O2
Molecular Weight 458.48
CAS No. 1632236-44-2
Cat. No. B608357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKLH45
CAS1632236-44-2
SynonymsKLH45;  KLH-45;  KLH 45; 
Molecular FormulaC24H25F3N4O2
Molecular Weight458.48
Structural Identifiers
SMILESC1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2
InChIKeyFYOYNRLSBYWAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KLH45 (CAS 1632236-44-2): Potent, Selective DDHD2 Inhibitor for Hereditary Spastic Paraplegia and Brain Lipid Metabolism Research


KLH45 (CAS 1632236-44-2) is a covalent, irreversible inhibitor of the serine hydrolase DDHD2, a principal brain triglyceride lipase implicated in hereditary spastic paraplegia (HSP) [1]. It belongs to the phenethyl-1,2,3-triazole urea chemotype and exhibits an IC50 of 1.3 nM against DDHD2 in enzymatic assays [1]. The compound demonstrates high selectivity for DDHD2 across a panel of over 50 serine hydrolases, with ABHD6 being the only notable off-target [1]. KLH45 is active in vivo, capable of crossing the blood-brain barrier and elevating brain triglyceride levels in mice, thereby recapitulating the biochemical phenotype observed in DDHD2−/− models [1].

Why KLH45 Cannot Be Substituted by Generic Lipase Inhibitors or Inactive Analogs in DDHD2-Dependent Models


DDHD2 is a specialized brain triglyceride lipase with distinct substrate specificity and cellular localization compared to other serine hydrolases. Generic lipase inhibitors lack the requisite target engagement and often exhibit broad off-target profiles that confound interpretation. The critical differentiation emerges from head-to-head comparisons with KLH40, an inactive analog (IC50 >10 µM against DDHD2), which fails to inhibit DDHD2 both in vitro and in vivo [1]. Moreover, other DDHD-family enzymes (e.g., DDHD1) are not inhibited by KLH45, underscoring the compound's unique selectivity fingerprint [1]. Substitution with an inactive analog or a non-selective pan-lipase inhibitor would fail to recapitulate the DDHD2-specific biochemical and functional phenotypes, leading to erroneous conclusions in studies of brain triglyceride metabolism and HSP.

KLH45 (CAS 1632236-44-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Inactive Analog KLH40 and Alternative Inhibitor Classes


KLH45 vs. Inactive Analog KLH40: Direct Head-to-Head Comparison of DDHD2 Inhibition in Enzymatic Assays

KLH45 is a potent inhibitor of DDHD2 with an IC50 of 1.3 nM, whereas the structurally related inactive control analog KLH40 shows negligible activity against DDHD2 (IC50 > 10 µM), representing a >7,600-fold difference in potency [1]. This comparison demonstrates that the activity is specific to the chemical structure of KLH45 and not a general property of the scaffold.

DDHD2 hereditary spastic paraplegia triglyceride hydrolase

KLH45 vs. KLH40: In Vivo Brain Triglyceride Accumulation in Mice

In a subchronic 4-day dosing study (20 mg/kg, i.p., every 12 h), KLH45 treatment led to significant accumulation of triglycerides (TAGs) in mouse brain and spinal cord tissues, as measured by targeted LC–MS. In contrast, KLH40 treatment showed no significant effect on brain TAG levels compared to vehicle controls [1]. Competitive ABPP confirmed DDHD2 inactivation in KLH45-treated mice but not in KLH40-treated mice.

brain lipid metabolism in vivo pharmacology neurological disease

KLH45 vs. KLH40: Functional Impact on Lipid Droplet Formation in DDHD2-Expressing Cells

In COS-7 cells transfected with mCherry-DDHD2 and supplemented with C18:1 fatty acid, treatment with KLH45 (2 µM) resulted in a significant increase in lipid droplet (LD) surface area and BODIPY signal intensity per transfected cell compared to DMSO control (P < 0.0001). In contrast, treatment with KLH40 (2 µM) did not significantly differ from the DMSO control [1]. This demonstrates that KLH45, but not its inactive analog, induces a DDHD2-dependent lipid droplet accumulation phenotype.

lipid droplet biology cell-based assay triglyceride metabolism

KLH45 vs. TACC3 Inhibitors (KHS101, BO-264): Distinct Target Class and Potency Range

KLH45 targets the serine hydrolase DDHD2 with an IC50 of 1.3 nM, whereas alternative inhibitors such as KHS101 and BO-264 target the transforming acidic coiled-coil 3 (TACC3) protein, a centrosome-microtubule network component, with reported potencies in the nanomolar to micromolar range (e.g., BO-264 IC50 = 188 nM; KHS101 EC50 ~1 µM for neuronal differentiation) [1]. The target classes are entirely distinct (lipid hydrolase vs. microtubule-associated protein), and the compounds operate through different mechanisms (irreversible covalent inhibition vs. reversible binding).

target selectivity chemical probe assay development

KLH45 vs. DDHD1: Selective Inhibition of DDHD2 Over the Closest Phylogenetic Relative

KLH45 is highly selective for DDHD2 over other serine hydrolases, including its closest phylogenetic relative, DDHD1. In a competitive ABPP screen against >50 serine hydrolases, KLH45 showed no detectable inhibition of DDHD1 at concentrations that fully inactivated DDHD2 [1]. This contrasts with pan-lipase inhibitors that often exhibit cross-reactivity across the DDHD family and other serine hydrolase subfamilies.

selectivity profiling serine hydrolase off-target screening

KLH45 (CAS 1632236-44-2): Validated Application Scenarios for DDHD2-Focused Research and Drug Discovery


In Vivo Studies of Brain Triglyceride Metabolism and Hereditary Spastic Paraplegia (HSP) Models

KLH45 is the established tool compound for acute pharmacological inhibition of DDHD2 in rodents. Administered at 20 mg/kg i.p. every 12 h for 4 days, KLH45 reliably elevates brain and spinal cord triglyceride levels, recapitulating the lipid accumulation phenotype observed in DDHD2−/− mice [1]. The inactive analog KLH40 serves as an essential negative control to confirm on-target effects [1].

Cell-Based Assays for Lipid Droplet Dynamics and Triglyceride Hydrolase Activity

In DDHD2-transfected COS-7 cells or Neuro2A cells, KLH45 at 25 nM–2 µM completely inactivates DDHD2 (>95% inhibition) and induces measurable lipid droplet accumulation when combined with fatty acid supplementation [1]. This provides a robust, quantifiable positive control for studying the cellular role of DDHD2 in triglyceride metabolism and lipid droplet biology.

Selectivity Profiling and Chemical Probe Validation in Serine Hydrolase Research

KLH45's clean selectivity profile (>50 serine hydrolases screened with only ABHD6 as a significant off-target) makes it an ideal reference compound for competitive ABPP studies aimed at identifying and validating novel serine hydrolase inhibitors or characterizing the target engagement of other DDHD2-directed molecules [1].

Pharmacological Dissection of DDHD2 Function Distinct from DDHD1

Given its high selectivity for DDHD2 over the closely related DDHD1 enzyme, KLH45 enables researchers to parse the unique contributions of DDHD2 to brain lipid homeostasis without confounding effects from DDHD1 inhibition, a distinction that pan-lipase inhibitors cannot achieve [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KLH45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.